molecular formula C19H24ClNO B14728685 N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine CAS No. 6298-55-1

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine

Cat. No.: B14728685
CAS No.: 6298-55-1
M. Wt: 317.9 g/mol
InChI Key: JFBHHJOKVNWBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine is a chemical compound with a complex structure that includes benzyl, chloro, phenoxy, and propanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloropropan-1-ol to form an intermediate, which is then reacted with phenoxypropan-2-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .

Properties

CAS No.

6298-55-1

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

N-benzyl-2-chloro-N-(1-phenoxypropan-2-yl)propan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-16(20)13-21(14-18-9-5-3-6-10-18)17(2)15-22-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3

InChI Key

JFBHHJOKVNWBKN-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(C)COC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.